molecular formula C14H12N2O2 B13781212 3-Benzyl-1H-indazole-4,6-diol

3-Benzyl-1H-indazole-4,6-diol

Cat. No.: B13781212
M. Wt: 240.26 g/mol
InChI Key: ZNSWFSLTLRUTOM-UHFFFAOYSA-N
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Description

3-Benzyl-1H-indazole-4,6-diol is a compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of hydroxyl groups at positions 4 and 6, along with a benzyl group at position 3, makes this compound a unique and potentially valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1H-indazole-4,6-diol can be achieved through several methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1H-indazole-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indazole compounds with varying functional groups.

Scientific Research Applications

3-Benzyl-1H-indazole-4,6-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Benzyl-1H-indazole-4,6-diol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors, modulating biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole compound without the benzyl and hydroxyl groups.

    2H-Indazole: Another indazole isomer with different substitution patterns.

    3-Amino-1H-indazole: Contains an amino group instead of hydroxyl groups.

Uniqueness

3-Benzyl-1H-indazole-4,6-diol is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-benzyl-2H-indazole-4,6-diol

InChI

InChI=1S/C14H12N2O2/c17-10-7-12-14(13(18)8-10)11(15-16-12)6-9-4-2-1-3-5-9/h1-5,7-8,17-18H,6H2,(H,15,16)

InChI Key

ZNSWFSLTLRUTOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C(=CC(=CC3=NN2)O)O

Origin of Product

United States

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